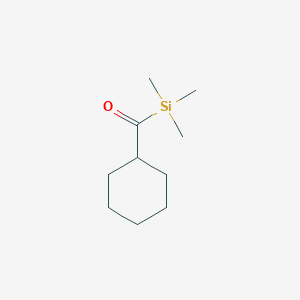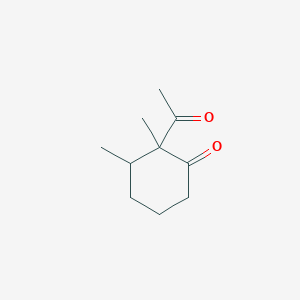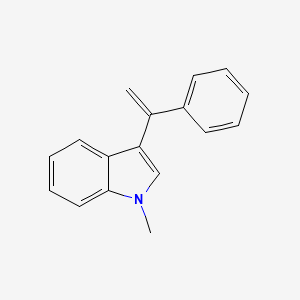![molecular formula C11H11NO3S B14296862 Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide CAS No. 114120-88-6](/img/structure/B14296862.png)
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Métodos De Preparación
The synthesis of Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often optimize these reactions to increase yield and efficiency, utilizing advanced catalytic systems and controlled reaction conditions .
Análisis De Reacciones Químicas
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide can be compared with other similar compounds such as:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isoxazole derivatives
These compounds share structural similarities but differ in their specific chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the thieno ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
114120-88-6 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,2]oxazole 5,5-dioxide |
InChI |
InChI=1S/C11H11NO3S/c13-16(14)6-9-10(7-16)15-12-11(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
GOIUYLZWEIXHRL-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CS1(=O)=O)ON=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



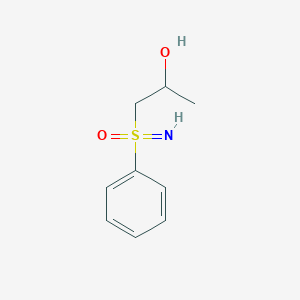
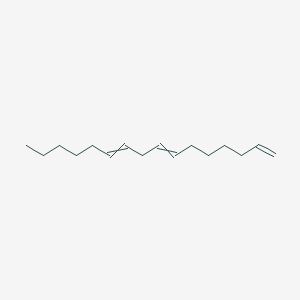
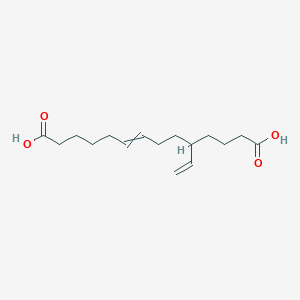
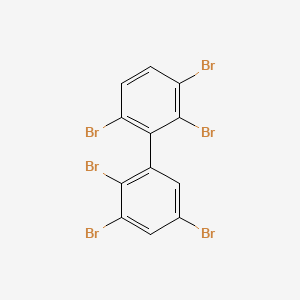

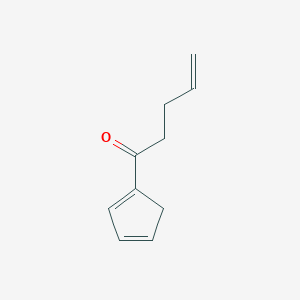
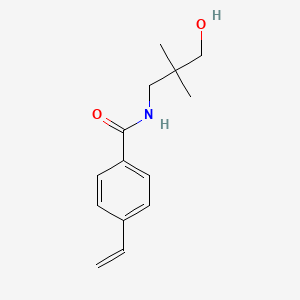
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
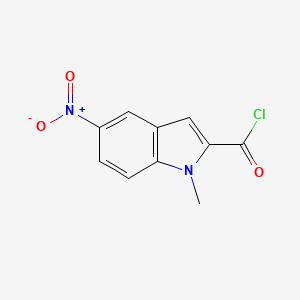
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
